Cetylpyridinium is a quaternary ammonium with broad-spectrum antiseptic properties. Its salt form, cetylpyridinium chloride, is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. In these products, it generally mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis.
Cationic bactericidal surfactant used as a topical antiseptic for skin, wounds, mucous membranes, instruments, etc.; and also as a component in mouthwash and lozenges.
See also: Cetylpyridinium Chloride (has salt form).
Cetylpyridinium
CAS No.: 7773-52-6
Cat. No.: VC1643641
Molecular Formula: C21H38N+
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7773-52-6 |
---|---|
Molecular Formula | C21H38N+ |
Molecular Weight | 304.5 g/mol |
IUPAC Name | 1-hexadecylpyridin-1-ium |
Standard InChI | InChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1 |
Standard InChI Key | NEUSVAOJNUQRTM-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Cetylpyridinium is an amphiphilic quaternary ammonium surfactant consisting of a pyridinium cation with a long alkyl chain (hexadecyl/cetyl group) attached to the nitrogen atom. In its most common form, cetylpyridinium chloride (CPC), it contains a chloride counterion.
Chemical Identity
Cetylpyridinium chloride is formally known as 1-hexadecylpyridinium chloride with a molecular formula of C21H38ClN and a molecular weight of 339.99. It is registered with CAS number 123-03-5 and has numerous synonyms including 1-palmitylpyridinium chloride, cepacol, and cetamium .
Physical Properties
Cetylpyridinium chloride appears as a white crystalline powder or crystals with a characteristic odor, slightly soapy to the touch. The compound demonstrates the following physical properties:
Property | Value |
---|---|
Melting point | 77°C |
Boiling point | 496.25°C (estimate) |
Density | 0.9362 (estimate) |
Vapor pressure | 0 Pa at 25°C |
Refractive index | 1.6000 (estimate) |
LogP | 1.71 at 20°C |
The water solubility of cetylpyridinium chloride is 111g/L at 20°C, making it freely soluble in water. It is also very soluble in chloroform, very slightly soluble in ether, but insoluble in acetone, acetic acid, and ethanol .
Stability and Compatibility
Cetylpyridinium chloride is stable under normal conditions but is combustible. It shows incompatibility with strong oxidizing agents and strong bases. For storage, it is recommended to keep it in an inert atmosphere at room temperature to maintain its stability and efficacy .
Mechanism of Action
The antimicrobial activity of cetylpyridinium chloride is directly related to its chemical structure and physicochemical properties, particularly the presence of a positively charged nitrogen and a hydrophobic alkyl chain.
Interaction with Microbial Cell Membranes
Cetylpyridinium chloride functions as a cationic disinfectant with properties similar to other cationic surfactants. Its positively charged hydrophilic region enables interaction with the negatively charged microbial cell surfaces . This interaction allows the compound to:
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Adsorb to microbial cell surfaces
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Integrate into the bacterial cytoplasmic membrane
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Disrupt membrane integrity
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Cause leakage of cytoplasmic components
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Interfere with cellular metabolism
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Inhibit cell growth
At high concentrations, cetylpyridinium chloride forms vesicle-like structures in the bacterial cell surface, promoting extensive leakage of cytoplasmic content .
Specific Actions in Oral Environment
In the oral cavity, cetylpyridinium chloride demonstrates several specific mechanisms that contribute to its efficacy:
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It inhibits the synthesis of insoluble glucan by streptococcal glucosyltransferase
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It adsorbs to pellicle-covered enamel, providing substantivity (retention and continued antimicrobial activity)
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It inhibits co-adhesion of bacteria
These mechanisms collectively result in decreased new dental plaque growth, reduction of existing dental plaque, diminished growth of pathogenic bacteria, and inhibition of virulence factor production .
Electrostatic Interactions
Studies on cetylpyridinium chloride's interaction with bacterial cells, particularly Salmonella, have revealed that it produces increased zeta-potential on the bacterial surface. This suggests that application of cetylpyridinium chloride (at concentrations like 0.8%) leads to loss of microbial membrane integrity with reduced electrostatic repulsion between individual cells, ultimately resulting in emulsification of membrane lipids and cytoplasmic content leakage .
Antimicrobial Spectrum and Efficacy
Cetylpyridinium chloride demonstrates broad-spectrum antimicrobial activity against various pathogens, making it valuable in multiple applications.
Activity Against Specific Pathogens
The compound has demonstrated activity against:
Microorganism | Minimum Inhibitory Concentrations (MICs) |
---|---|
Streptococcus mutans | 1.25-62.5 μg/ml |
Streptococcus sanguis | 1.25-62.5 μg/ml |
Escherichia coli | 1.25-62.5 μg/ml |
Oxford Staphylococcus | 1.25-62.5 μg/ml (in media); 7.8-15.6 μg/ml (in pooled human saliva) |
Candida albicans | 1.25-62.5 μg/ml |
This activity makes cetylpyridinium chloride effective against both bacterial and fungal pathogens .
Anti-Plaque and Anti-Gingivitis Efficacy
Cetylpyridinium chloride has been shown to slow plaque formation for at least 21 days compared to controls when applied topically at concentrations ranging from 0.025% to 2% in animal models . Clinical studies have further confirmed these effects in human subjects.
Applications and Uses
The versatile antimicrobial properties of cetylpyridinium have led to its incorporation in various products across different industries.
Oral Care Products
Cetylpyridinium chloride is widely used in oral care formulations including:
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Mouthwashes and oral rinses (typically at 0.05% concentration)
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Toothpastes for plaque control and teeth whitening
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Lozenges for throat infections
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Throat sprays
Brand names containing cetylpyridinium include Cepacol Antibacterial Mouthwash, Crest Mouthwash, Orajel Bleeding Gum Rinse, and Orasep .
Food Industry Applications
In the food industry, cetylpyridinium chloride serves as:
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An antimicrobial cleaning agent for fresh poultry and other food products
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A sanitizer for food processing equipment
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A decontaminant for poultry carcasses and meat surfaces from microbial foodborne pathogens (approved for use at concentrations up to 0.8%)
Other Clinical Applications
Beyond oral care, cetylpyridinium chloride has demonstrated efficacy against:
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Oropharyngeal candidiasis
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Infections caused by herpes simplex viruses (HSV)
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Various microbial infections due to its broad-spectrum activity
Clinical Research Findings
Multiple clinical studies have evaluated the efficacy of cetylpyridinium chloride in various applications, with particular emphasis on oral health.
Plaque and Gingivitis Control
A pivotal 6-month, double-blind clinical study conducted following American Dental Association (ADA) guidelines assessed the effectiveness of a mouthrinse containing 0.05% cetylpyridinium chloride for controlling supragingival dental plaque and gingivitis. The results demonstrated that:
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At both 3-month and 6-month examinations, the cetylpyridinium chloride mouthrinse group showed statistically significantly less supragingival plaque and gingivitis than the control group
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At the 6-month examination, the reductions exceeded 24% for all parameters measured:
These reductions met the ADA criteria for demonstrating efficacy of a chemotherapeutic agent for plaque and gingivitis control .
Impact on Oral Microbiota
A double-blinded, randomized controlled trial investigating the impact of cetylpyridinium chloride-containing oral rinses on supragingival plaque in experimental gingivitis revealed that:
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Cetylpyridinium chloride significantly slowed the progression of gingival inflammation compared to the control group
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The compound inhibited 17 gingivitis-enriched bacterial genera
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Treatment with cetylpyridinium chloride prevented the acquisition of new taxa that would otherwise accumulate but maintained the original biodiversity of healthy plaques
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Cetylpyridinium chloride reduced the size, local connectivity, and microbiota-wide connectivity of the bacterial correlation network, particularly for nodes representing gingivitis-enriched taxa
These findings provide mechanistic insights into how cetylpyridinium chloride affects dental plaque progression and maturation in humans.
Analytical Methods
Several methods have been developed for the detection and quantification of cetylpyridinium chloride in various matrices.
Common Analytical Techniques
Methods for determination of cetylpyridinium chloride include:
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High-Performance Liquid Chromatography (HPLC)
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Ion-pair extraction Thin-Layer Chromatography (TLC)
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Spectrophotometry
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Chemiluminescence
Specialized Spectrophotometric Methods
Specific spectrophotometric methods have been developed for cetylpyridinium chloride analysis:
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Floatation Spectrophotometric Method: Based on the formation of an ion associate with OR and extraction of the CPC+-OR- ion pair to the interface between aqueous and n-hexane phase
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Spectrophotometric Determination with Titan Yellow: Forms a colored compound by reacting titan yellow with cetylpyridinium chloride that can be directly estimated quantitatively
These methods provide accurate quantification of the compound in various formulations.
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